molecular formula C13H12N2O2S B455834 3-[(4-Methylphenyl)thio]-5-nitroaniline CAS No. 438217-89-1

3-[(4-Methylphenyl)thio]-5-nitroaniline

Cat. No.: B455834
CAS No.: 438217-89-1
M. Wt: 260.31g/mol
InChI Key: ULHRWSHZTLQPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)thio]-5-nitroaniline typically involves the nitration of 3-[(4-Methylphenyl)thio]aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product . The final product is purified through recrystallization or chromatography techniques to meet the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)thio]-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, acidic conditions

    Substitution: Acyl chlorides, alkyl halides, Lewis acids as catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: 3-[(4-Methylphenyl)thio]-5-aminoaniline

    Substitution: Acylated or alkylated derivatives of this compound

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)thio]-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the aniline group can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-2-4-12(5-3-9)18-13-7-10(14)6-11(8-13)15(16)17/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHRWSHZTLQPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.